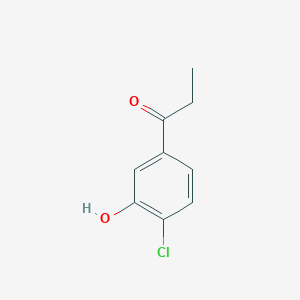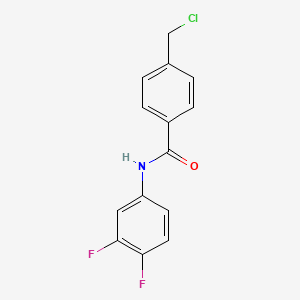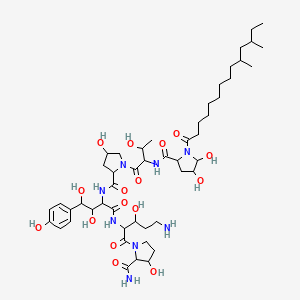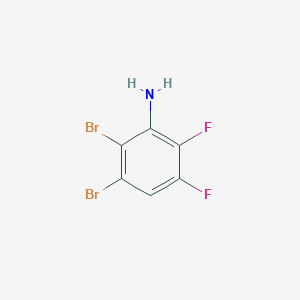
2-(Azetidin-1-yl)-6-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-6-chloropyridin-3-amine is a heterocyclic compound featuring an azetidine ring attached to a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines. For instance, the cyclization of 3-chloro-2-aminopyridine with an appropriate azetidine precursor under basic conditions can yield the desired azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the azetidine ring to a more saturated form.
-
Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-1-yl)-6-chloropyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly those targeting neurological and infectious diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and specificity, while the chloropyridine moiety can modulate the compound’s electronic properties, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)-pyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
6-Chloropyridin-3-amine: Lacks the azetidine ring, which can influence its binding properties and overall activity.
2-(Pyrrolidin-1-yl)-6-chloropyridin-3-amine: Contains a pyrrolidine ring instead of an azetidine ring, which can alter its steric and electronic properties.
Uniqueness
2-(Azetidin-1-yl)-6-chloropyridin-3-amine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which together confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-chloropyridin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-2-6(10)8(11-7)12-4-1-5-12/h2-3H,1,4-5,10H2 |
InChI Key |
RJLKJJASIHWYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


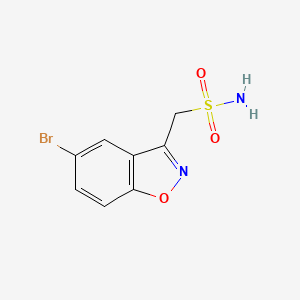

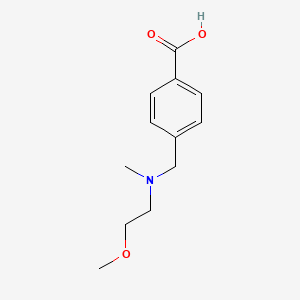

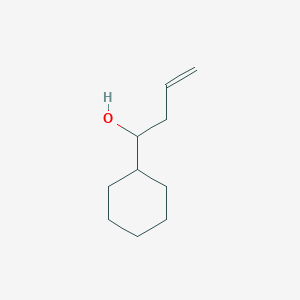
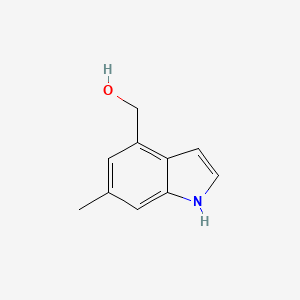
![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
